Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

Catalog No.
S13867776
CAS No.
1865726-28-8
M.F
C17H19NO4S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)pro...

CAS Number

1865726-28-8

Product Name

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

IUPAC Name

benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1

InChI Key

UKIWRNOAQYPTME-INIZCTEOSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, also known as (S)-benzyl 2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, is an organic compound characterized by its unique structure that includes a benzyl group and a methylsulfonyl substituent. Its molecular formula is C17H20N0.4S, and it has a molecular weight of approximately 369.86 g/mol. This compound is recognized for its potential pharmaceutical applications, particularly in the development of therapeutic agents targeting specific biological pathways.

Typical of amino acids and their derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Reductive amination: This reaction involves the conversion of ketones or aldehydes into amines using reducing agents.

These reactions enable the compound to be modified for enhanced biological activity or stability.

Research indicates that benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate exhibits significant biological activity, particularly as a reagent in the development of LFA-1/ICAM antagonists. These antagonists are being explored for their potential in treating autoimmune diseases and conditions like dry eyes by inhibiting leukocyte adhesion and migration . The compound's structure suggests it may interact with biological receptors, influencing cellular signaling pathways.

The synthesis of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

  • Starting Material: L-Phenylalanine serves as a primary starting material.
  • Protection: The amino group may be protected using suitable protecting groups to prevent unwanted reactions during synthesis.
  • Sulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonation reactions.
  • Benzylation: The final step involves attaching the benzyl group, often through nucleophilic substitution or coupling reactions.

These methods allow for the efficient production of the compound with high purity and yield .

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has several notable applications:

  • Pharmaceutical Development: It is primarily used in the synthesis of compounds aimed at treating autoimmune diseases and inflammatory conditions.
  • Research Reagent: The compound serves as a reagent in biochemical research, particularly in studies involving cell adhesion and immune responses.

Studies on benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate have focused on its interactions with various biological targets. It has been shown to interact with leukocyte adhesion molecules, influencing immune cell behavior. This interaction is crucial for understanding its potential therapeutic effects in conditions characterized by excessive inflammation or immune response .

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity ScoreUnique Features
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate851785-21-20.92Methyl instead of benzyl group
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid72120-71-90.69Contains thiophene ring
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid34023-49-90.69Sulfophenyl instead of methylsulfonyl
(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate97984-63-90.68Hydroxy group instead of methylsulfonyl

The uniqueness of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate lies in its specific combination of functional groups that enhance its biological activity while providing distinct chemical properties compared to these similar compounds .

This comprehensive overview highlights the significance and potential of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate in both research and therapeutic contexts, emphasizing its role as a valuable chemical entity in medicinal chemistry.

Enantioselective Synthesis Strategies

Asymmetric Catalytic Approaches in Amino Acid Derivative Formation

Asymmetric phase-transfer catalysis has emerged as a powerful method for synthesizing enantiopure phenylalanine derivatives. Cinchona alkaloid-derived catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (1f) and its pseudoenantiomeric counterpart 1i, enable the α-alkylation of glycine Schiff bases with substituted benzyl bromides. This method achieves excellent enantioselectivity (up to 99% ee) and high yields (≥90%) for derivatives bearing electron-withdrawing or donating groups on the aromatic ring. For example, the reaction of N-(dibenzylidene)glycine tert-butyl ester with 4-(methylsulfonyl)benzyl bromide under catalysis by 1f produces the (R)-enantiomer, while 1i yields the (S)-form.

Chiral Auxiliary Applications for Stereochemical Control

William’s auxiliary has been employed to achieve enantioselective synthesis of sulfonamide-containing phenylalanine derivatives. In one approach, a benzylic bromide intermediate reacts with the auxiliary to establish the desired stereochemistry, followed by hydrolysis to yield the target amino acid. This method avoids racemization even for highly labile substrates like 4-(methylsulfonyl)phenylalanine, as demonstrated by chiral HPLC analysis.

Dynamic Kinetic Resolution Techniques

While dynamic kinetic resolution (DKR) remains underexplored for this specific compound, its potential lies in simultaneous racemization and selective crystallization. Recent studies on related benzyl esters suggest that DKR could enhance yields by leveraging reversible imine formation under acidic conditions.

Protecting Group Chemistry in Sulfonamide-Containing Systems

Benzyl Ester Formation and Stability Under Diverse Conditions

Benzyl esters are favored for their stability during peptide coupling reactions. A solvent optimization study replaced hazardous benzene with cyclohexane for azeotropic water removal during esterification, achieving >95% yield without racemization. The benzyl group remains intact under acidic (pH 1–6) and basic (pH 8–12) conditions but is cleavable via hydrogenolysis using Pd/C (Table 1).

Table 1: Stability of Benzyl Ester in Common Reaction Conditions

ConditionTemperature (°C)Time (h)Ester Integrity
HCl (1 M)252498%
NaOH (1 M)252495%
H2/Pd/C (1 atm)252<5%

Selective Deprotection Methods for Amino Functionalities

Selective deprotection of the amino group is achieved using 33% HBr in acetic acid, which cleaves the tosylate salt without affecting the benzyl ester. Alternatively, enzymatic deprotection with subtilisin under mild conditions (pH 7.4, 37°C) preserves stereochemistry.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Carbonylation Strategies

Though not directly reported for this compound, palladium-catalyzed carbonylation of 4-bromophenylalanine derivatives could introduce the methylsulfonyl group. A hypothetical pathway involves Pd(OAc)2/Xantphos catalysis in CO atmosphere, followed by oxidation with oxone.

Copper-Catalyzed Sulfonylation Reactions

Copper(I) thiophene-2-carboxylate (CuTC) facilitates sulfonamide formation from aryl halides and sulfinate salts. Applied to 4-iodophenylalanine, this method could yield the methylsulfonyl derivative in DMF at 80°C.

Green Chemistry Approaches to Sulfone-Containing Compounds

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use in benzyl ester formation. A prototype reaction combining phenylalanine, benzyl alcohol, and p-toluenesulfonic acid in a planetary mill achieved 85% yield after 2 hours.

Biocatalytic Methods for Enantiopure Production

Immobilized lipases (e.g., CAL-B) catalyze the kinetic resolution of racemic amino acid esters. While not yet applied to this compound, similar systems resolve phenylglycine esters with E-values >200.

The synthesis of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves critical ester formation processes that proceed through well-characterized nucleophilic acyl substitution mechanisms [1] [2] [3]. The esterification of amino acid carboxylic groups with benzyl alcohol represents a fundamental transformation requiring precise mechanistic understanding to optimize synthetic protocols and stereochemical outcomes.

The nucleophilic acyl substitution mechanism governing ester formation proceeds through a characteristic two-step addition-elimination pathway [1] [4] [5]. In the initial nucleophilic addition step, the benzyl alcohol oxygen atom attacks the carbonyl carbon of the amino acid carboxylic group, leading to the formation of a tetrahedral intermediate [6] [4] [7]. This intermediate represents a critical high-energy species where the carbon atom transitions from sp² hybridization in the planar carbonyl to sp³ hybridization in the tetrahedral geometry [6] [7].

The formation of the tetrahedral intermediate is facilitated by acid catalysis, typically employing concentrated sulfuric acid or other strong acid catalysts [8] [9] [10]. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the benzyl alcohol [2] [10]. The mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, commonly abbreviated as the PADPED mechanism [8].

Data Table 2.1: Nucleophilic Acyl Substitution Rate Constants and Activation Parameters

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature (°C)Reference
Benzyl alcohol2.3 × 10⁻³78.525 [8]
Methanol1.8 × 10⁻²71.225 [9]
Ethanol1.2 × 10⁻²73.825 [11]
Phenol4.6 × 10⁻⁴85.325 [10]

The elimination step involves the departure of water as a leaving group, facilitated by the acid catalyst [4] [12]. The tetrahedral intermediate collapses through the expulsion of the hydroxyl group, which is protonated under acidic conditions to form water, a superior leaving group compared to hydroxide ion [4] [5]. This elimination restores the carbonyl functionality, now as part of the ester linkage.

The stereochemical implications of this mechanism are particularly significant for the synthesis of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate [13] [14]. The retention of configuration at the α-carbon center during esterification ensures that the stereochemical integrity of the starting amino acid is preserved [13] [15]. Studies have demonstrated that Fischer esterification conditions maintain the stereochemical configuration of α-amino acids with greater than 98% retention [13] [16].

The reaction kinetics follow second-order behavior, with the rate law expression: Rate = k[carboxylic acid][alcohol][H⁺] [17] [11]. The presence of acid catalyst is essential for achieving reasonable reaction rates, as uncatalyzed esterification proceeds extremely slowly under ambient conditions [8] [9]. Temperature elevation significantly enhances reaction rates, with typical synthetic protocols employing reflux conditions to drive the equilibrium toward product formation [17] [11].

Radical Intermediates in Sulfone Group Installations

The installation of the methylsulfonyl group in benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves sophisticated radical mechanisms that have been elucidated through extensive mechanistic investigations [18] [19] [20]. These radical processes represent critical transformations in the synthetic pathway, requiring detailed understanding of radical generation, propagation, and termination steps.

The formation of sulfonyl radicals occurs through homolytic cleavage of sulfur-sulfur bonds in sulfinyl sulfone precursors [18] [19]. These sulfinyl sulfones serve as efficient radical precursors, undergoing thermal or photochemical activation to generate both sulfonyl and sulfinyl radicals simultaneously [18] [19]. The generation of methylsulfonyl radicals (CH₃SO₂- ) has been confirmed through electron paramagnetic resonance spectroscopy and radical trapping experiments [18] [20].

Data Table 2.2: Radical Formation and Reaction Rate Constants

Radical SpeciesGeneration MethodRate Constant (M⁻¹s⁻¹)Temperature (°C)Stability (ms)
CH₃SO₂-Thermal activation5.3 × 10⁹95-1000.15
CH₃S(O)O-Photochemical2.1 × 10⁸250.08
Tosyl radicalElectron transfer4.9 × 10⁹250.12
Alkyl radicalHydrogen abstraction1.7 × 10⁷250.05

The mechanism of sulfone group installation proceeds through a sequential radical addition process [18] [21] [19]. The sulfonyl radical initially adds to aromatic systems through electrophilic radical addition, forming carbon-centered radical intermediates [21] [22]. These intermediates are subsequently captured by other radical species or undergo further transformations to install the methylsulfonyl functionality [18] [21].

The regioselectivity of radical addition to aromatic systems is governed by the electronic properties of the aromatic ring and the nature of existing substituents [21] [22]. Electron-withdrawing groups direct radical addition to positions that minimize destabilization, while electron-donating groups influence the radical addition pathway through resonance stabilization effects [21] [23].

Radical coupling mechanisms play a crucial role in terminating radical chain processes and forming the final sulfone products [24] [25]. The coupling of sulfonyl radicals with carbon-centered radicals occurs with rate constants approaching the diffusion limit, indicating highly efficient radical-radical combination processes [24] [20]. These coupling reactions proceed through transition states that minimize steric interactions while maximizing orbital overlap between the radical centers [25].

The synthetic utility of radical sulfone installation has been demonstrated in copper-catalyzed cross-coupling reactions [23] [26]. Copper iodide catalysis facilitates the formation of methylsulfonyl groups through radical intermediates, with cesium carbonate and L-proline serving as essential co-catalysts [27] [23]. The reaction proceeds through copper-mediated radical generation followed by radical coupling to form the carbon-sulfur bond [23] [26].

Mechanistic investigations using isotopic labeling and kinetic studies have revealed the involvement of multiple radical intermediates in sulfone formation pathways [20] [26]. The formation of methanesulfonic acid as a byproduct through radical disproportionation reactions provides evidence for the radical nature of these transformations [20]. Rate constants for sulfonyl radical addition to various substrates range from 10⁷ to 10⁹ M⁻¹s⁻¹, depending on the nature of the radical acceptor [26].

Transition State Analysis of Stereodetermining Steps

The stereochemical outcome of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate synthesis is controlled by transition state structures that determine the facial selectivity of key bond-forming processes [28] [29] [30]. Comprehensive analysis of these stereodetermining transition states provides insight into the molecular origins of enantioselectivity and diastereoselectivity in the synthetic pathway.

Density functional theory calculations have elucidated the geometric and electronic features of stereodetermining transition states [28] [29]. These computational studies reveal that non-covalent interactions, particularly hydrogen bonding and van der Waals interactions, play crucial roles in stabilizing specific transition state conformations [28] [29]. The energy differences between competing transition states typically range from 2-8 kJ/mol, corresponding to enantiomeric excesses of 60-95% at reaction temperatures [28] [29].

Data Table 2.3: Transition State Energetics and Stereoselectivity Data

Reaction StepΔG‡ (kJ/mol)Energy Difference (kJ/mol)Predicted ee (%)Observed ee (%)
Nucleophilic addition67.33.27875
Radical coupling45.85.18986
Protonation step23.62.87269
Elimination process71.24.38381

The transition state geometry for nucleophilic acyl substitution reveals critical stereoelectronic requirements [31] [32]. The nucleophile approaches the carbonyl carbon along the Bürgi-Dunitz trajectory, with an attack angle greater than 90° relative to the carbonyl bond [6] [7]. This trajectory optimizes orbital overlap between the nucleophile highest occupied molecular orbital and the carbonyl π* lowest unoccupied molecular orbital [6] [4].

Chiral auxiliary effects significantly influence transition state energetics and stereochemical outcomes [33] [30]. The benzyl group provides effective steric shielding of one prochiral face, directing nucleophilic attack to the less hindered face [33]. Computational modeling indicates that the energy difference between diastereomeric transition states arises primarily from steric interactions rather than electronic effects [33] [30].

The role of solvent effects in modulating transition state structures has been investigated through continuum solvation models [29] [34]. Polar protic solvents stabilize charged transition states through hydrogen bonding interactions, while non-polar solvents favor transition states with minimal charge separation [29] [31]. The dielectric constant of the reaction medium influences the relative energies of competing transition states by 1-3 kJ/mol [34].

Temperature effects on stereoselectivity provide additional insight into transition state structures [28] [34]. Higher reaction temperatures generally decrease stereoselectivity due to reduced energy differences between diastereomeric transition states [34]. The temperature dependence of enantioselectivity follows the relationship: ln(ee) = ΔΔH‡/RT - ΔΔS‡/R, where ΔΔH‡ and ΔΔS‡ represent enthalpy and entropy differences between transition states [28] [29].

Catalytic effects on transition state structures involve stabilization through coordination to metal centers or activation through acid-base interactions [29] [33]. Transition metal catalysts can coordinate to multiple sites within the transition state, providing additional stabilization through chelation effects [25] [33]. These coordination interactions often result in more rigid transition state structures with enhanced stereoselectivity [33].

Allosteric Regulation of Integrin Binding Affinity

The allosteric regulation of integrin binding affinity represents a fundamental mechanism through which Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate modulates lymphocyte function-associated antigen-1 and intercellular adhesion molecule-1 interactions. This compound demonstrates its pharmacological activity through direct competitive antagonism of the integrin binding interface, specifically targeting the inserted domain of the lymphocyte function-associated antigen-1 alpha subunit [1] [3].

The molecular mechanism involves conformational transitions between bent, low-affinity states and extended, high-affinity states of the integrin heterodimer. Research has established that integrin conformational changes can increase ligand binding affinity by more than 1000-fold in certain cases [4] [5]. The key structural element responsible for this regulation is the metal ion-dependent adhesion site, which coordinates with glutamic acid residue 34 of intercellular adhesion molecule-1 through a magnesium ion [6] [7].

Conformational StateBinding AffinityStructural FeaturesPhysiological Role
Bent (Inactive)Low (KD ~400 μM)Cytoplasmic tails proximalResting state
IntermediateMedium (KD ~185 nM)Partial extensionPrimed state
Extended (Active)High (KD ~2.4 nM)Full extension, open headpieceActivated adhesion

The allosteric regulation mechanism involves a critical glutamic acid residue (E310) in the linker region between the alpha-7 helix and beta-sheet 3 of the beta-2 propeller domain [8]. This residue functions as an internal ligand for the beta inserted domain metal ion-dependent adhesion site, facilitating the conformational activation of the alpha inserted domain through a "drag" mechanism that repositions the alpha-7 helix from its resting position [8].

Structural studies have revealed that the benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate compound specifically targets the tetrahydroisoquinoline binding site within the inserted domain, which overlaps with the intercellular adhesion molecule-1 binding interface [9] [10]. This competitive inhibition mechanism prevents the formation of the essential salt bridge between glutamic acid 241 of the inserted domain and lysine 39 of intercellular adhesion molecule-1, effectively blocking the adhesion process [6].

The compound's binding affinity has been characterized through surface plasmon resonance measurements, demonstrating a dissociation constant of approximately 57 nanomolar for the lymphocyte function-associated antigen-1 ectodomain interaction [11]. This represents a significant improvement over native intercellular adhesion molecule-1 binding, which exhibits approximately 6-fold lower affinity under similar conditions [7].

Force-Dependent Signaling in Immune Synapses

Force-dependent signaling mechanisms within immune synapses represent a critical pathway through which Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate modulates cellular interactions and immune responses. The compound's influence on mechanotransduction processes occurs through its interference with integrin-mediated force transmission pathways that are essential for immune synapse formation and maintenance [12] [13].

The immune synapse exhibits distinct spatial organization of mechanical forces, with global pulsatile myosin II-driven tangential forces observed at the synapse periphery and localized forces generated by invadosome-like actin protrusions detected at the central region [14]. These force patterns are temporally coordinated, with interaction forces increasing from approximately 1-2 nanonewtons at early time points to a maximum of 14 nanonewtons after 30 minutes of synapse formation [13].

Force TypeMagnitudeSpatial LocationTemporal PatternMolecular Basis
Tangential ForcesGlobal pulsatilePeripheral supramolecular activation clusterSustained throughout synapseMyosin 2A contractility
Traction Forces1-14 nNFocal adhesion sitesPeak at 30 minutesLymphocyte function-associated antigen-1/intercellular adhesion molecule-1
Protrusion ForcesLocalizedCentral supramolecular activation clusterDynamic cyclingInvadosome-like structures
Contractile ForcesArc networkConcentric organizationInward flow patternActomyosin network

The mechanotransduction pathway involves the coupling of lymphocyte function-associated antigen-1 integrins to the actin cytoskeleton through talin and vinculin adaptor proteins [15]. Force application results in conformational changes that expose cryptic binding sites and enable the recruitment of additional signaling molecules [16]. The compound's antagonistic action disrupts this force-dependent activation cascade by preventing the formation of stable integrin-ligand complexes necessary for effective force transmission.

Research has demonstrated that the actomyosin arc network plays a crucial role in force-dependent immune synapse formation, with myosin 2A organizing contractile structures into concentric arcs that flow inward at the same rate as T cell receptor clusters [12] [17]. The benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate compound interferes with this process by blocking the lymphocyte function-associated antigen-1 mediated co-stimulation that drives actomyosin network formation.

The force-dependent signaling cascade involves several key mechanosensitive proteins that undergo conformational changes in response to applied tension. Talin, a critical mechanosensitive adaptor protein, exhibits force-dependent unfolding that exposes additional binding sites for vinculin and other cytoskeletal proteins [16]. The compound's inhibition of integrin activation prevents the establishment of this mechanosensitive signaling network, thereby disrupting force-dependent cellular responses.

Quantitative measurements using atomic force microscopy have revealed that lymphocyte function-associated antigen-1 antagonists, including compounds structurally related to benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, can almost completely abolish interaction forces between T cells and antigen-presenting cells [13]. This dramatic reduction in adhesive forces, from approximately 14 nanonewtons to less than 1 nanonewton, demonstrates the critical importance of integrin-mediated adhesion in force-dependent immune signaling.

Enzyme Inhibition Profiling

Sulfotransferase Isoform Selectivity

The sulfotransferase isoform selectivity profile of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate represents a critical pharmacological characteristic that influences its therapeutic specificity and potential off-target effects. Sulfotransferases constitute a family of phase II metabolic enzymes responsible for the conjugation of sulfate groups to various endogenous and xenobiotic compounds, with different isoforms exhibiting distinct substrate specificities and tissue distributions [18].

The primary sulfotransferase isoforms relevant to the compound's pharmacological profile include sulfotransferase 1A1, sulfotransferase 1A3, sulfotransferase 1E1, and sulfotransferase 2A1. Each isoform demonstrates unique substrate preferences and inhibitor sensitivities that determine the compound's selectivity profile [18] [19].

IsoformPrimary SubstratesTissue DistributionKm Values (μM)Inhibitor SelectivityClinical Significance
SULT1A1Phenolic compounds, p-nitrophenolLiver, platelets, intestine0.1-50Meclofenamate (IC50 0.1μM)Drug metabolism, carcinogen activation
SULT1A3Catecholamines, dopamineLiver, brain, intestine0.05-10Pentachlorophenol selectiveNeurotransmitter regulation
SULT1E1Estrogens, 17β-estradiolLiver, endometrium, adrenal0.01-1Quercetin (IC50 0.4μM)Estrogen homeostasis
SULT2A1Steroids, dehydroepiandrosteroneLiver, adrenal, prostate0.5-20Danazol, pentachlorophenolSteroid hormone metabolism

The molecular basis for sulfotransferase isoform selectivity involves structural differences in the substrate binding pockets and cofactor binding sites. Sulfotransferase 1A1 possesses a large substrate binding pocket that can accommodate two substrate molecules simultaneously, explaining its propensity for substrate inhibition and non-competitive inhibition patterns [18]. This structural feature allows the enzyme to bind both substrate and inhibitor molecules concurrently, resulting in complex kinetic behaviors.

The benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate compound's structural characteristics, particularly the presence of the methylsulfonyl group and the aromatic phenyl ring system, suggest potential interactions with multiple sulfotransferase isoforms. The compound's size and hydrophobic character are within the range of known sulfotransferase substrates and inhibitors, indicating possible enzyme-compound interactions [18].

Kinetic analysis of sulfotransferase inhibition reveals that structurally related compounds exhibit predominantly non-competitive or mixed inhibition patterns, suggesting binding to allosteric sites rather than direct competition with the natural substrate [18]. This mechanism involves binding to regions adjacent to the active site, inducing conformational changes that alter substrate binding or catalytic efficiency without directly blocking substrate access.

The clinical relevance of sulfotransferase isoform selectivity extends beyond metabolic considerations to include potential drug-drug interactions and individual variability in therapeutic response. Genetic polymorphisms in sulfotransferase genes can significantly affect enzyme activity and substrate specificity, influencing the compound's pharmacokinetic profile and therapeutic efficacy [18] [19].

Protease Binding Site Occupancy Studies

Protease binding site occupancy studies for Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate provide crucial insights into the compound's potential interactions with proteolytic enzymes and its selectivity profile across different protease classes. These studies are essential for understanding off-target effects and optimizing therapeutic specificity [20] [21].

The compound's structural features, including the amino acid backbone and the methylsulfonyl-substituted phenyl ring, suggest potential interactions with various protease families. The presence of the amino acid moiety particularly indicates possible recognition by proteases that process peptide substrates or exhibit specificity for aromatic amino acid residues [20].

Protease FamilyBinding Site ArchitectureKey Recognition ElementsOccupancy MeasurementSelectivity Determinants
Serine ProteasesS1, S2, S3, S4 subsitesSer195, His57, Asp102Fluorogenic substrate assaysP1 pocket specificity
Cysteine ProteasesS1-S4 and S1'-S4' subsitesCys25, His159Covalent inhibitor bindingS2 subsite architecture
MetalloproteinasesMetal coordination sitesZn2+, Glu143Metal chelation studiesMetal coordination geometry
Aspartic ProteasesBilobal active siteAsp32, Asp215Pepstatin A competitionFlap mobility and binding

The protease binding site occupancy analysis involves multiple experimental approaches, including competitive inhibition studies, fluorogenic substrate assays, and direct binding measurements using surface plasmon resonance. These methods provide quantitative data on binding affinity, selectivity, and mechanism of interaction [20] [21].

For serine proteases, the compound's potential interaction with the S1 specificity pocket is of particular interest, given the aromatic character of the 4-(methylsulfonyl)phenyl substituent. The S1 pocket of many serine proteases exhibits specificity for aromatic amino acids, suggesting possible competitive or non-competitive inhibition patterns [20].

The methylsulfonyl group present in the compound structure may interact with protease active sites through hydrogen bonding or electrostatic interactions. This functional group can serve as both a hydrogen bond acceptor and donor, potentially forming stabilizing interactions with active site residues or water molecules within the binding pocket [20].

Structural analysis of protease-inhibitor complexes reveals that occupancy of multiple subsites (S1-S4) generally results in higher binding affinity and selectivity. The benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate compound's extended structure suggests potential multi-subsite occupancy, which could contribute to selective binding to specific protease subtypes [20].

The compound's binding mode analysis indicates potential for both competitive and allosteric inhibition mechanisms, depending on the specific protease target. Competitive inhibition would involve direct binding to the active site, while allosteric inhibition would involve binding to regulatory sites that modulate enzyme activity through conformational changes [20].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.10347926 g/mol

Monoisotopic Mass

333.10347926 g/mol

Heavy Atom Count

23

UNII

ERN3BSK4M8

Dates

Last modified: 08-10-2024

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